
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Overview
Description
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with a methyl group at position 4 and a methanamine substituent at position 2. This scaffold is structurally distinct due to its partially hydrogenated quinazoline ring, which enhances conformational flexibility compared to fully aromatic quinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with methanamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce various tetrahydroquinazoline derivatives.
Scientific Research Applications
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine and related compounds:
Key Observations :
- Methanamine vs. Sulfonamide : The methanamine group in the target compound contrasts with sulfonamide substituents in compound 12 , which are critical for carbonic anhydrase inhibition. Sulfonamides exhibit stronger hydrogen-bonding capacity, while methanamine may prioritize basicity and nucleophilic reactivity .
- Functional Group Impact : Analgesic activity in styryl quinazoline (5 ) is attributed to hydrazide and styryl groups, whereas the methanamine group in the target compound may favor interactions with amine-binding enzyme pockets .
Pharmacological and Physicochemical Properties
- Carbonic Anhydrase Inhibition: Tetrahydroquinazoline sulfonamides (e.g., 12) exhibit IC50 values in the nanomolar range due to sulfonamide-Zn²⁺ interactions in the enzyme active site. The target compound’s methanamine group may lack this mechanism but could target other metalloenzymes .
- Analgesic Activity : Styryl quinazoline (5 ) showed significant analgesic effects in rodent models, likely mediated by COX inhibition. The methanamine group’s basicity may influence bioavailability and blood-brain barrier penetration .
- Antimalarial Potential: MG3, a pyrrolizidinylmethyl derivative, demonstrates low nanomolar efficacy against Plasmodium falciparum. The tetrahydroquinazoline scaffold’s rigidity compared to MG3’s flexible pyrrolizidine moiety may affect target binding .
Research Findings and Data Tables
Table 1: Spectral and Analytical Data for Selected Compounds
Biological Activity
Overview
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinazolines. Its unique molecular structure suggests potential biological activities, which have been the subject of preliminary research. This article provides a detailed examination of its biological activity, including synthesis methods, potential therapeutic applications, and interaction studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHN and a molecular weight of approximately 177.25 g/mol. The presence of the tetrahydroquinazoline moiety indicates that it may exhibit various biological activities similar to other quinazoline derivatives known for their pharmacological properties.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Quinazoline derivatives are often explored for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various pathogens due to its structural features .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may position it as a candidate for neuroprotective applications .
- Anti-inflammatory Properties : Similar compounds in the tetrahydroquinazoline class have shown promise in reducing inflammation, suggesting potential therapeutic roles for this compound in inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Involves the reaction of an appropriate aniline derivative with formamide or formic acid under acidic conditions.
- Alkylation Reactions : The introduction of the methyl group can be accomplished using reagents like methyl iodide.
- Reductive Amination : This method introduces the methanamine group by reacting an aldehyde or ketone precursor with ammonia or an amine in the presence of a reducing agent .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action:
- Binding Affinity : Techniques such as molecular docking and surface plasmon resonance can quantify the binding affinity to specific receptors or enzymes .
- Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor function through interactions facilitated by its amine group and quinazoline core .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into potential applications and efficacy:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminoquinazoline | CHN | Known for antitumor activity |
4-Methylquinazoline | CHN\ | Exhibits antimicrobial properties |
6-Methylpyrimidin-2-amine | CHN\ | Potential antiviral activity |
The distinct features of this compound may lead to unique biological activities not observed in simpler analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, and how can reaction parameters be optimized?
- Answer : The compound is synthesized via cyclocondensation reactions using precursors like 2-aminobenzonitrile derivatives and methyl-substituted ketones. Optimization involves adjusting pH (4–5), temperature (80–100°C), and catalysts (e.g., K₂CO₃) to enhance yield (75–85%) and purity (>95%) . Continuous flow reactors improve scalability and reproducibility by maintaining consistent reaction conditions . Purification typically employs recrystallization or column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm methyl and methanamine group positions (δ 2.3–2.8 ppm for methyl; δ 3.5–4.0 ppm for methanamine) .
- Mass Spectrometry (MS) : For molecular ion [M+H]+ at m/z 189.1 and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., C-N bond lengths ~1.34 Å) .
Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?
- Answer : The methanamine group undergoes nucleophilic substitution (e.g., alkylation with benzyl bromide) , while the tetrahydroquinazoline ring participates in oxidation (H₂O₂/KMnO₄) to form N-oxide derivatives . Reductive amination (NaBH₄/LiAlH₄) modifies the amine functionality .
Advanced Research Questions
Q. How can conflicting reports on the antimicrobial activity of this compound be systematically addressed?
- Answer : Contradictions arise from variations in:
- Microbial Strains : Use standardized strains (e.g., ATCC) and minimum inhibitory concentration (MIC) assays .
- Compound Purity : Validate via HPLC (>98% purity) to exclude impurities affecting bioactivity .
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .
Q. What strategies enhance the compound’s bioavailability for CNS-targeted drug development?
- Answer : Functionalize the methanamine group via:
- Prodrug Design : Acetylation to improve blood-brain barrier permeability .
- Lipidization : Attach fatty acid chains (e.g., palmitoyl) to increase lipophilicity (logP optimization) .
- Co-crystallization : With cyclodextrins to enhance aqueous solubility .
Q. How does the 4-methyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Answer : The methyl group acts as an electron-donating substituent, directing EAS to the para position of the quinazoline ring. Computational DFT studies (B3LYP/6-31G*) show increased electron density at C5/C7 positions, favoring nitration or halogenation at these sites . Experimental validation via NOESY NMR confirms regioselectivity .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Answer : Use a tiered approach:
- Lab-Scale Hydrolysis : Vary pH (2–12) and temperature (25–60°C) to identify hydrolysis products via LC-MS .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze degradation kinetics using HPLC-UV .
- Microbial Biodegradation : Employ soil slurry assays with LC-MS/MS to track metabolite formation .
Q. Methodological Guidance
Q. How to resolve spectral overlaps in 1H NMR caused by the tetrahydroquinazoline ring protons?
- Answer : Apply 2D NMR (COSY, HSQC) to differentiate overlapping signals. For example, HSQC correlates methyl protons (δ 2.6 ppm) to 13C at δ 22.1 ppm, while methanamine protons (δ 3.7 ppm) link to δ 45.3 ppm .
Q. What computational tools predict the compound’s binding affinity for kinase targets?
- Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Input the crystal structure (e.g., PDB ID: 3POZ) and optimize ligand poses using MM-GBSA scoring . Validate with SPR (surface plasmon resonance) assays for KD measurements .
Q. Data Analysis & Contradictions
Q. Why do synthetic yields vary across studies despite similar protocols?
- Answer : Key variables include:
- Catalyst Loading : Excess K₂CO₃ (>2 eq.) may deprotonate intermediates, reducing yield .
- Solvent Polarity : DMF increases reaction rate but may form side products; THF offers better selectivity .
- Workup Timing : Delayed quenching (>30 min) can hydrolyze intermediates .
Properties
IUPAC Name |
(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBOUHXUPNVKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-73-7 | |
Record name | 936940-73-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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